6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one is a complex organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of the azepine ring, a seven-membered heterocycle containing nitrogen, adds to its chemical significance .
准备方法
The synthesis of 6-Methyl
生物活性
6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one is a complex heterocyclic compound notable for its unique spiro structure that combines a benzo[b]azepine ring with a dioxolane moiety. This structural configuration suggests diverse potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The molecular formula of this compound is C13H15NO3 with a molecular weight of 233.26 g/mol. The presence of functional groups such as the methyl group at the 6-position and the carbonyl group at the 2-position contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. Notably, derivatives of benzo[b]azepines have been studied for their potential as:
- Anticancer agents : Compounds in this class have shown promise in inhibiting tumor cell proliferation.
- Antioxidants : Some derivatives exhibit significant antioxidant properties.
- Anti-inflammatory agents : Certain compounds have demonstrated the ability to reduce inflammatory responses.
Anticancer Activity
A study on benzodioxole derivatives highlighted that certain compounds exhibited potent anticancer activities against Hep3B liver cancer cells. For instance, compound 2a significantly reduced alpha-fetoprotein (α-FP) secretion and induced cell cycle arrest at the G2-M phase, suggesting its potential as an anticancer agent comparable to doxorubicin .
Compound | IC50 (μM) | Mechanism | Cell Line |
---|---|---|---|
Compound 2a | 7.4 | G2-M phase arrest | Hep3B |
Doxorubicin | 7.4 | G2-M phase arrest | Hep3B |
Antioxidant Activity
In vitro studies using the DPPH assay indicated that various synthesized compounds demonstrated significant antioxidant activity. For example, compound 2a showed an IC50 value of 39.85 µM compared to Trolox's IC50 of 7.72 µM .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- PARP Inhibition : Similar compounds have been shown to inhibit PARP-1 and PARP-2 enzymes, leading to enhanced apoptosis in cancer cells through synthetic lethality .
- Cell Cycle Modulation : The ability to induce cell cycle arrest at specific phases is a crucial mechanism for anticancer activity .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its spiro configuration combined with a dioxolane ring system. This complexity may confer distinct biological properties not observed in simpler analogs.
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Benzodiazepines | Aromatic Heterocycles | Anxiolytic | Simpler structure; lacks spiro configuration |
6-Methylbenzothiazole Derivatives | Heterocyclic | Antimicrobial | Contains sulfur; different activity profile |
属性
分子式 |
C13H15NO3 |
---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
6'-methylspiro[1,3-dioxolane-2,4'-3,5-dihydro-1H-1-benzazepine]-2'-one |
InChI |
InChI=1S/C13H15NO3/c1-9-3-2-4-11-10(9)7-13(8-12(15)14-11)16-5-6-17-13/h2-4H,5-8H2,1H3,(H,14,15) |
InChI 键 |
RBJUJPJJDJQFPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC3(CC(=O)NC2=CC=C1)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。